REACTION_SMILES
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[Al+3:2].[F:7][c:8]1[cH:9][cH:10][c:11]([O:27][CH3:28])[c:12]([C:14]([CH2:15][C:16]([C:17](=[O:18])[OH:19])([C:20]([F:21])([F:22])[F:23])[OH:24])([CH3:25])[CH3:26])[cH:13]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1>>[F:7][c:8]1[cH:9][cH:10][c:11]([O:27][CH3:28])[c:12]([C:14]([CH2:15][C:16]([CH2:17][OH:18])([C:20]([F:21])([F:22])[F:23])[OH:24])([CH3:25])[CH3:26])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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COc1ccc(F)cc1C(C)(C)CC(O)(C(=O)O)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(F)cc1C(C)(C)CC(O)(C(=O)O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc(F)cc1C(C)(C)CC(O)(CO)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |